(1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine

Vue d'ensemble

Description

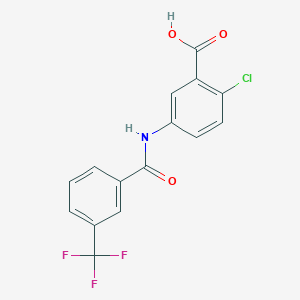

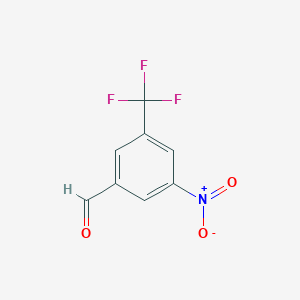

“(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine” is a chemical compound used in scientific research. It has a molecular formula of C16H30N2O4 .

Molecular Structure Analysis

The molecule contains a total of 52 bonds. There are 22 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, and 2 (thio-) carbamate(s) (aliphatic) . The molecular weight of “(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Applications De Recherche Scientifique

Optical Materials and Luminescent Properties

- Luminescent Properties for Optical Materials : Cheng et al. (2013) discovered that chiral mononuclear and one-dimensional cadmium(II) complexes constructed with (1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine derivatives exhibit luminescent properties, suggesting potential applications as optical materials (Cheng et al., 2013).

Synthesis and Characterization

- Synthesis and Structural Analysis : Guillaume et al. (2017) synthesized and characterized N,N'-Bis(3-nitrophenylmethylene)-cyclohexane-1,2-diamine, exploring its crystalline structure and hydrogen bonding (Guillaume et al., 2017).

- Organocatalysts and Chiral Ligands : Tsygankov et al. (2016) focused on synthesizing N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine for use as organocatalysts and chiral ligands in various chemical syntheses (Tsygankov et al., 2016).

Application in Complex Formation and Catalysis

- Metal Complexes and Catalysis : Karamé et al. (2003) studied the synthesis of new chiral tetradentate N4 Schiff bases from (1R,2R)-cyclohexane-1,2-diamine and their application as ligands for metal complexes, potentially useful in homogeneous asymmetric catalysis (Karamé et al., 2003).

- Asymmetric Transfer Hydrogenation : Cortez et al. (2009) developed C2-symmetric bis(sulfonamide) ligands derived from (1R,2R)-cyclohexane-1,2-diamine, used in the asymmetric transfer hydrogenation of acetophenone, indicating potential for catalysis applications (Cortez et al., 2009).

Molecular Structure and Analysis

- X-Ray Crystallography and Superstructure Formation : Hanessian et al. (2008) used trans (1R,2R)-diaminocyclohexane as a semirigid vicinal diamine to anchor N-protected tripeptides, resulting in a helical open-ended tubular superstructure as revealed by X-ray crystallography (Hanessian et al., 2008).

Advanced Materials and Chirality

- Circular Dichroism and Host-Guest Systems : Brahma et al. (2014) explored chiral tweezer-diamine complexes with extended chiral substrates, demonstrating significant circular dichroism, which is key in studying molecular chirality and potential applications in advanced materials (Brahma et al., 2014).

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCGSTKNYQISER-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680047 | |

| Record name | Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

345905-88-6 | |

| Record name | Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)

![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)